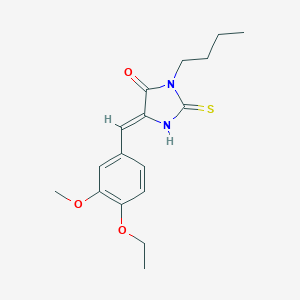
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BM-21, and it belongs to the class of imidazolidinone derivatives. BM-21 is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
BM-21 is a potent inhibitor of PTPs, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, BM-21 can modulate the activity of various signaling pathways that are involved in cancer development and progression.
Biochemical and Physiological Effects:
BM-21 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition, BM-21 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
实验室实验的优点和局限性
BM-21 has several advantages for lab experiments. It is a potent inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in various cellular processes. In addition, BM-21 has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with.
However, there are also some limitations associated with the use of BM-21 in lab experiments. For example, BM-21 is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, BM-21 has limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of BM-21. One area of research is the development of more potent and selective PTP inhibitors that can be used as cancer therapeutics. In addition, the role of PTPs in other cellular processes such as metabolism and immune function is still not well understood, and the development of new PTP inhibitors such as BM-21 may shed light on these processes.
Another future direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of BM-21. For example, nanoparticles and liposomes have been used to deliver drugs to specific tissues and cells, and these systems may be useful for delivering BM-21 to cancer cells.
Conclusion:
In conclusion, BM-21 is a potent inhibitor of PTPs that has potential applications in scientific research, particularly in the development of new cancer therapies. BM-21 has been extensively studied for its anti-cancer activity and has been shown to induce apoptosis in cancer cells. Although there are some limitations associated with the use of BM-21 in lab experiments, there are several future directions for the study of this compound that may lead to the development of new cancer therapeutics and a better understanding of the role of PTPs in cellular processes.
合成方法
The synthesis of BM-21 involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
科学研究应用
BM-21 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new cancer therapies. PTPs have been shown to play a critical role in cancer development and progression, and inhibitors such as BM-21 have the potential to be used as cancer therapeutics.
属性
产品名称 |
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(5Z)-3-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-6-9-19-16(20)13(18-17(19)23)10-12-7-8-14(22-5-2)15(11-12)21-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
InChI 键 |
BMVGJRYWMXJRAE-RAXLEYEMSA-N |
手性 SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/NC1=S |
SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
规范 SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

